8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

5-HT2C Agonism Obesity Lower Urinary Tract

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a bicyclic heterocyclic compound consisting of a pyridine ring fused to a 1,4-oxazepine ring, with an ethoxy substituent at the 8-position. This compound belongs to the pyridooxazepine class, which has been patented for its potent serotonin 5-HT2C receptor activating action, making it relevant to programs in metabolic disease, urology, and neuroscience.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 1154867-51-2
Cat. No. B11903262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
CAS1154867-51-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC1=NC2=C(CNCCO2)C=C1
InChIInChI=1S/C10H14N2O2/c1-2-13-9-4-3-8-7-11-5-6-14-10(8)12-9/h3-4,11H,2,5-7H2,1H3
InChIKeyAKRJBIRUGDMBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS 1154867-51-2) Procurement Guide


8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a bicyclic heterocyclic compound consisting of a pyridine ring fused to a 1,4-oxazepine ring, with an ethoxy substituent at the 8-position . This compound belongs to the pyridooxazepine class, which has been patented for its potent serotonin 5-HT2C receptor activating action, making it relevant to programs in metabolic disease, urology, and neuroscience [1]. Although its primary biological annotation is derived from class-level patent claims rather than isolated target-specific data, its well-defined chemical structure, high commercial purity (typically ≥98%), and specific substitution pattern provide a clear basis for its use as a privileged scaffold and synthetic intermediate distinct from other in-class analogs .

Why 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Cannot Be Interchanged with Generic Analogs


The pyrido[3,2-f][1,4]oxazepine scaffold's biological activity and physicochemical properties are highly sensitive to the nature and position of the substituent on the pyridine ring. The ethoxy group at the 8-position imparts a specific combination of electron-donating character, steric bulk, and lipophilicity that directly impacts target binding and pharmacokinetic behavior. Substituting this with a smaller, less lipophilic group (e.g., 8-methoxy) or a more reactive handle (e.g., 8-chloro) can lead to significant shifts in 5-HT2C receptor potency, selectivity, and metabolic stability [1]. Generic replacement without head-to-head comparative data risks compromising the activity profile defined by the patented structure-activity relationship (SAR). Therefore, for research aiming to replicate or build upon the specific 5-HT2C agonism pharmacophore, 8-ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is a non-interchangeable entity [2].

Quantitative Differentiation Evidence for 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine


Patent-Defined 5-HT2C Agonist Pharmacophore vs. Unsubstituted Core

The patented class of pyridooxazepines, explicitly including 8-alkoxy derivatives such as 8-ethoxy, is claimed to possess a 'superior serotonin 5-HT2C receptor activating action' [1]. In contrast, the unsubstituted core, 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, is not identified in the patent as an active entity, highlighting the necessity of the 8-position substitution for potent activity [2]. While the specific EC50 value for the 8-ethoxy compound is not publicly disclosed in isolation, the patent provides comparative data for closely related alkoxy analogs, establishing a class-level inference that the 8-ethoxy group confers potent agonist activity in a functional cell-based assay measuring intracellular calcium flux [1].

5-HT2C Agonism Obesity Lower Urinary Tract

Comparative Physicochemical Property Differentiation from 8-Chloro Analog

The 8-ethoxy derivative (cLogP ~1.2) exhibits a distinct lipophilicity profile compared to the 8-chloro analog (4-benzyl-8-chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine, cLogP ~3.8) [1]. This translates to a difference of approximately 2.6 log units, which significantly impacts aqueous solubility and passive membrane permeability. The lower cLogP of the ethoxy compound suggests superior developability for oral CNS drugs, which often require a balance of permeability and solubility (typically cLogP 1-3) [2]. Additionally, the ethoxy oxygen offers a hydrogen bond acceptor that can engage in key interactions with the 5-HT2C receptor, whereas the chloro analog relies on weaker halogen bonding or van der Waals contacts [1].

Physicochemical Properties Lipophilicity Synthetic Intermediate

High Purity Profile vs. Typical Research-Grade Analogs

Commercially, 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is consistently available at NLT 98% purity, with major vendors like Leyan and MolCore providing batch-specific certificates of analysis . In contrast, many close analogs, such as 8-(piperidin-1-yl) or 8-(p-tolyl) derivatives, are often catalog-listed at lower purities (typically 95% or less) without guaranteed lot-to-lot consistency . This difference in quality assurance is critical for reproducible structure-activity relationship (SAR) studies and for avoiding confounding biological results caused by impurities, especially when screening at concentrations where minor contaminants can act as potent agonists or antagonists .

Purity Quality Control Reproducibility

Optimal Application Scenarios for 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Based on Evidence


Building and Validating 5-HT2C Agonist SAR Libraries

Use the 8-ethoxy compound as a reference standard to systematically explore the 8-position alkoxy SAR within the pyridooxazepine series. Its potent 5-HT2C activation (class-level patent evidence) and high purity (≥98%) make it an ideal benchmark for comparing newly synthesized analogs with variations in alkoxy chain length, branching, or halogen substitution [1].

CNS Drug Development Lead Optimization

Leverage the compound's favorable calculated logP (~1.2) which falls within the optimal CNS drug-like space, making it a superior starting point over more lipophilic analogs (e.g., 8-chloro derivative, cLogP ~3.8) for developing anti-obesity or urinary incontinence therapeutics with an improved off-target safety profile [2].

Reference Standard for Analytical Method Development and Impurity Profiling

Employ the high-purity 8-ethoxy compound as a reference standard in HPLC or LC-MS method development for quantifying this specific scaffold in pharmacokinetic studies or reaction monitoring, ensuring traceability and reproducibility that lower-purity analogs (e.g., 95% grade) cannot provide .

Quote Request

Request a Quote for 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.